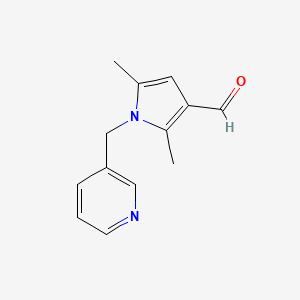
2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the empirical formula C13H14N2O . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde” is 214.26 . Its SMILES string isCC1=CC(=C(N1CC2=CN=CC=C2)C)C=O , which represents the structure of the molecule in line notation. Physical And Chemical Properties Analysis
“2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde” is a solid substance . Its flash point is not applicable .Aplicaciones Científicas De Investigación
Coordination Chemistry
The study by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of pyridine and benzimidazole compounds, which are related to the structure of "2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde." The review summarizes preparation procedures, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This research identifies potential areas for further investigation, including unknown analogs of these compounds Boča, Jameson, & Linert, 2011.
Sensory Analysis
Squara et al. (2022) explore the volatilome of hazelnuts, identifying key odorants that define the distinctive aroma blueprint of raw and roasted hazelnuts. This study provides insights into the sensory-driven analysis and the correlation between non-volatile precursors and key-aroma compounds, which can be relevant for understanding the sensory properties of compounds related to "2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde" in food science Squara et al., 2022.
Drug Discovery
Petri et al. (2021) review the use of the pyrrolidine ring, a core structure related to the target compound, in medicinal chemistry for the treatment of human diseases. The review emphasizes the pyrrolidine ring's utility in exploring the pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage Petri et al., 2021.
Heterocyclic Compounds Synthesis
Kaddouri et al. (2022) review 100 compounds tested against the pathogen Fusarium oxysporum, highlighting structure-activity relationships and the synthesis of targeted molecules. This research provides insights into the design of fungicidal agents and the role of heterocyclic compounds, relevant to the synthesis strategies and applications of "2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde" Kaddouri et al., 2022.
Safety And Hazards
Propiedades
IUPAC Name |
2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-6-13(9-16)11(2)15(10)8-12-4-3-5-14-7-12/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCWCMMYKNHTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390343 |
Source


|
| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
878424-30-7 |
Source


|
| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


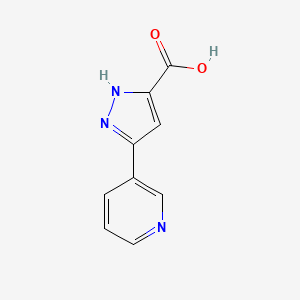
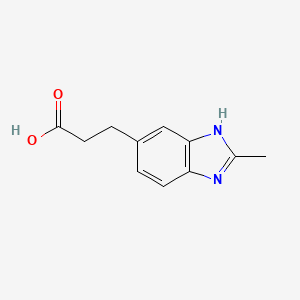




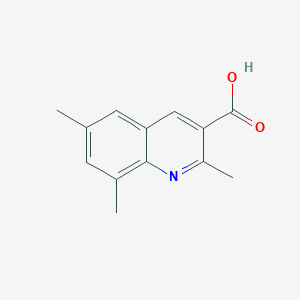

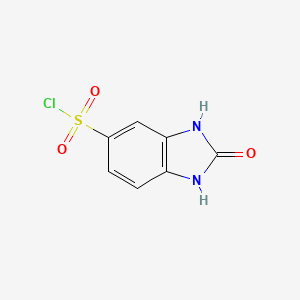


![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)
